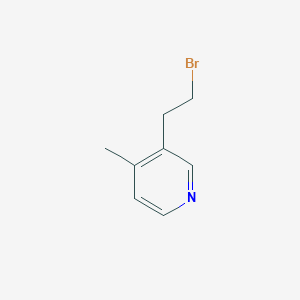
1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and three fluorine atoms attached to a propane-1,2-dione moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione typically involves the reaction of 4-bromobenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amino derivatives, thio derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Bromophenylacetic acid: Shares the bromophenyl moiety but differs in the functional groups attached to the phenyl ring.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group and exhibits similar biological activities.
Indole derivatives: While structurally different, indole derivatives share some biological activities with 1-(4-Bromophenyl)-3,3,3-trifluoropropane-1,2-dione.
Uniqueness: this compound is unique due to its combination of bromine and trifluoromethyl groups, which impart distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H4BrF3O2 |
|---|---|
Molekulargewicht |
281.03 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-3,3,3-trifluoropropane-1,2-dione |
InChI |
InChI=1S/C9H4BrF3O2/c10-6-3-1-5(2-4-6)7(14)8(15)9(11,12)13/h1-4H |
InChI-Schlüssel |
MRBJSYCPVXUABQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(=O)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid](/img/structure/B13559574.png)
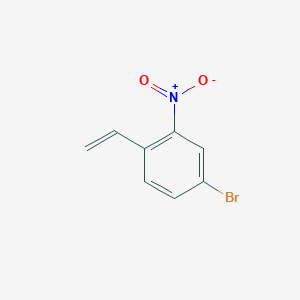
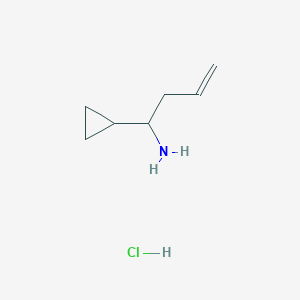
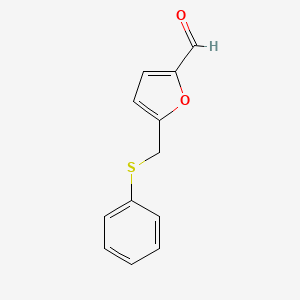
![1,3-dimethyl-5-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13559624.png)
amine](/img/structure/B13559634.png)

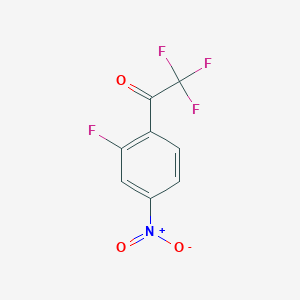



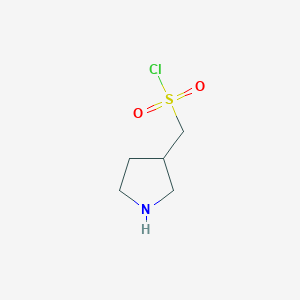
![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylicacidhydrochloride](/img/structure/B13559668.png)
